Daturametelin I

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

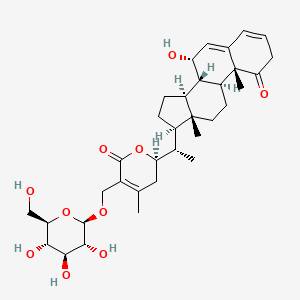

Daturametelin I is a natural steroid found in the herbs of Datura tatura . It is a part of the Natural Compounds Chemical Family . The molecular formula of Daturametelin I is C34H48O10 and it has a molecular weight of 616.8 .

Synthesis Analysis

The metabolic pathways of Daturametelin I were studied in rats after the oral administration of D. metel seeds water extract . The metabolic reactions dominant in phase II metabolism include hydroxylation, (de)methylation, and dehydrogenation .Chemical Reactions Analysis

Hydroxylation was the major metabolic reaction for withanolides from D. metel . In addition, compounds may be metabolized into hydroxylated metabolites .Physical And Chemical Properties Analysis

Daturametelin I appears as a powder . It has a predicted boiling point of 828.8±65.0 °C and a predicted density of 1.35±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Metabolism Study

“Daturametelin I” is one of the bioactive compounds found in the seeds of Datura metel, a plant used in traditional herbal medicine . A study aimed to elucidate the metabolism of four representative bioactive compositions, including “Daturametelin I”, in rats . The study found that withanolides, like “Daturametelin I”, could readily undergo hydroxylation or methylation metabolism .

Pharmacological Applications

“Daturametelin I” is part of the withanolides and amides, which are the two groups of main bioactive constituents in Datura metel seeds . These seeds have been used in traditional Chinese medicine for the treatment of cough, asthma, pain, convulsions, psoriasis, and rheumatism .

Antioxidant and Antimicrobial Activities

The seeds of Datura metel, which contain “Daturametelin I”, have been found to exhibit significant hypoglycemic, antioxidant, and antimicrobial activities .

Analgesic Activities

“Daturametelin I”, as a component of Datura metel seeds, contributes to the analgesic activities of the plant. These seeds have been used for pain relief in traditional medicine .

Fungicide Properties

Some research has confirmed the role of “Daturametelin I” as a fungicide of charcoal rot fungus .

Antiproliferative Activity

“Daturametelin I” has been revealed to have antiproliferative activity towards the human colorectal carcinoma (HCT-116) cell line .

Wirkmechanismus

Target of Action

Daturametelin I, a withanolide compound, primarily targets the peroxisome proliferator-activated receptor (PPAR) signaling pathway . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .

Result of Action

The molecular and cellular effects of Daturametelin I’s action are significant. It has been reported to show anti-inflammatory and anti-proliferative activities . Specifically, it can inhibit cell proliferation, induce apoptosis, and decrease the release of pro-inflammatory cytokines . These effects contribute to its potential therapeutic applications in conditions such as psoriasis .

Zukünftige Richtungen

Daturametelin I, along with other withanolides, has shown potential in the treatment of various conditions due to its anti-inflammatory and anti-proliferative activities . Future research could focus on further elucidating the metabolic pathways of Daturametelin I and its potential therapeutic applications .

Eigenschaften

IUPAC Name |

(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-2,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4-methyl-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48O10/c1-16-12-24(43-31(41)19(16)15-42-32-30(40)29(39)28(38)25(14-35)44-32)17(2)20-8-9-21-27-22(10-11-33(20,21)3)34(4)18(13-23(27)36)6-5-7-26(34)37/h5-6,13,17,20-25,27-30,32,35-36,38-40H,7-12,14-15H2,1-4H3/t17-,20+,21-,22-,23+,24+,25+,27-,28+,29-,30+,32+,33+,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPXDCPRHDFPTL-UWOSJZGMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)CC=C5)C)O)C)COC6C(C(C(C(O6)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C=C5[C@@]4(C(=O)CC=C5)C)O)C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Daturametelin I | |

Q & A

Q1: What are the main metabolic pathways of Daturametelin I in rats?

A1: The study by [] found that Daturametelin I undergoes significant metabolism in rats, primarily through hydroxylation and methylation. [] A new methylated metabolite, 27α-methoxy-(22R)-22,26-epoxy-27-[(β-D-glucopyranosyl)oxy]ergosta-2,4,6,24-tetraene-1,26-dione (daturametelin L), was identified. [] This suggests that these metabolic pathways play a key role in the processing of Daturametelin I in vivo.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.